molecular formula C10H13NO2 B15276028 Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No.: B15276028
M. Wt: 179.22 g/mol
InChI Key: KQHWFSSMAWZJJE-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure containing a nitrogen atom at the ring junction. Pyrrolizine derivatives are known for their diverse biological activities and are found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate can be achieved through a one-pot synthesis involving the 1,3-dipolar cycloaddition reaction of azomethine ylides. These ylides are prepared in situ from proline and ninhydrin, and they react with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolizine derivatives.

Scientific Research Applications

Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate is unique due to its specific structural features and the presence of a methyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7-6-8-4-3-5-11(8)9(7)10(12)13-2/h6H,3-5H2,1-2H3

InChI Key

KQHWFSSMAWZJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCC2=C1)C(=O)OC

Origin of Product

United States

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